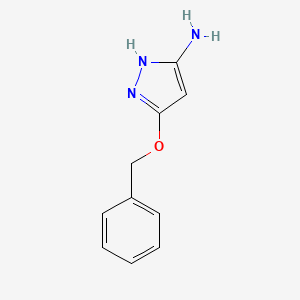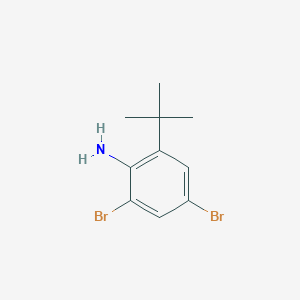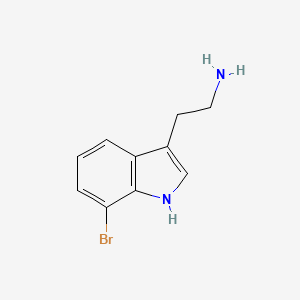
2,2,2-Trifluoroethyl dimethylcarbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl dimethylcarbamate is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticholinesterase Properties : Dimethylcarbamate esters of certain quinolinols, structurally related to 2,2,2-Trifluoroethyl dimethylcarbamate, have been investigated for their anticholinesterase properties. These compounds showed similar activity to neostigmine and pyridostigmine, indicating their potential use in medical applications involving cholinesterase inhibition (Kitz, Ginsburg, & Wilson, 1967).
Catalysis in Carbomethoxylation : Group 3 metal triflates, including Sc(OTf)3 and La(OTf)3, have been used as catalysts for the carbomethoxylation of aliphatic amines with dimethylcarbonate (DMC), a reaction related to the synthesis of carbamate esters. These catalysts showed good yield and excellent selectivity under mild conditions (Distaso & Quaranta, 2004).
Synthesis of Trifluoroethylated Onium Salts : A study on the synthesis of various 2,2,2-trifluoroethyl onium triflates, including the treatment of tertiary amines, pyridines, and sulfides with (2,2,2-trifluoroethyl)phenyliodonium triflate, demonstrated the potential of these compounds in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).
Carbamyl Derivatives of Acetylcholinesterase : Research into carbamyl derivatives of acetylcholinesterase, which involved reactions with dimethylcarbamyl fluoride and choline, highlighted the slow inhibitory effect of these compounds on the enzyme and their slow recovery upon dilution. This study contributes to the understanding of enzyme-inhibitor interactions (Wilson, Harrison, & Ginsburg, 1961).
Synthesis of Trifluoromethyl Carbinols and Ketones : The use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, a synthetic equivalent to trifluoroacetaldehyde, in condensation reactions has been explored. This compound was effective in producing trifluoromethyl carbinols and unsaturated ketones, showing its utility in organic synthesis (Xu & Dolbier, 1998).
High-Performance Liquid Chromatography Applications : The use of cellulose tris(3,5-dimethylphenylcarbamate) in high-performance liquid chromatography (HPLC) for rapid enantioseparation, including applications for 2,2,2-trifluoro-1-(9-anthryl)ethanol, has been demonstrated. This indicates its potential in chiral separation processes (Chankvetadze, Yamamoto, & Okamoto, 2003).
Safety and Hazards
Orientations Futures
The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry . The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
Mécanisme D'action
Target of Action
It is known that the compound is used in the trifluoroethylation of indoles , suggesting that indoles could be a potential target.
Mode of Action
2,2,2-Trifluoroethyl dimethylcarbamate interacts with its targets through a process known as trifluoroethylation . This process involves the introduction of a trifluoroethyl group to the target molecule in a fast and efficient reaction under mild conditions with high functional group tolerance .
Biochemical Pathways
The trifluoroethylation process can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
Result of Action
The introduction of a trifluoroethyl group to a target molecule can modify its properties, potentially leading to changes in its function .
Action Environment
It is known that the trifluoroethylation process can occur under mild conditions , suggesting that the compound may be stable in a variety of environments.
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl dimethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can affect neurotransmission and has implications for studying neurological processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling. This enhancement can affect various cellular processes, including muscle contraction, memory formation, and other cholinergic functions . Additionally, this compound may impact gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding results in the accumulation of acetylcholine, leading to prolonged cholinergic signaling. The inhibition of acetylcholinesterase by this compound is a key mechanism underlying its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to cumulative effects on cellular function, including potential alterations in cholinergic signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including overstimulation of cholinergic pathways, muscle spasms, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to produce dimethylcarbamic acid and 2,2,2-trifluoroethanol. These metabolites can further participate in various biochemical reactions, including conjugation and excretion . The involvement of specific enzymes, such as esterases, in the hydrolysis of this compound is crucial for its metabolic processing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and distribute throughout various tissues. It may interact with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of this compound in specific tissues can impact its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can localize to specific cellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGUXZHFOUZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572356 | |
| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-43-2 | |
| Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)



![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)





